molecular formula C15H12N2OS B7775150 4,4-diphenyl-2-sulfanyl-1H-imidazol-5-one

4,4-diphenyl-2-sulfanyl-1H-imidazol-5-one

Cat. No.: B7775150
M. Wt: 268.3 g/mol
InChI Key: AMDPNECWKZZEBQ-UHFFFAOYSA-N
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Description

4,4-Diphenyl-2-sulfanyl-1H-imidazol-5-one is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with two phenyl groups and a sulfanyl group attached to the imidazole ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-diphenyl-2-sulfanyl-1H-imidazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,4-diphenyl-1H-imidazole-2-thiol with suitable electrophiles. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4,4-Diphenyl-2-sulfanyl-1H-imidazol-5-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4,4-Diphenyl-2-sulfanyl-1H-imidazol-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-diphenyl-2-sulfanyl-1H-imidazol-5-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit microbial enzymes, leading to antimicrobial effects. The presence of the sulfanyl group allows for the formation of disulfide bonds, which can disrupt protein function .

Comparison with Similar Compounds

    4,5-Diphenyl-1H-imidazole-2-thiol: Similar structure but lacks the sulfanyl group at the 2-position.

    2,4-Diphenyl-1H-imidazole: Lacks the sulfanyl group entirely.

Uniqueness: 4,4-Diphenyl-2-sulfanyl-1H-imidazol-5-one is unique due to the presence of both phenyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other imidazole derivatives, making it a valuable compound for various applications .

Properties

IUPAC Name

4,4-diphenyl-2-sulfanyl-1H-imidazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDPNECWKZZEBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=N2)S)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=N2)S)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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